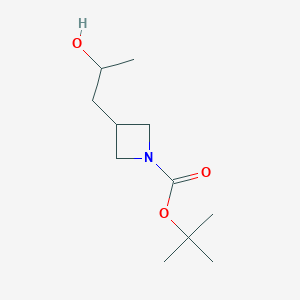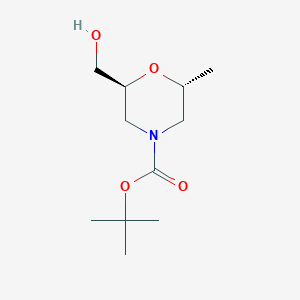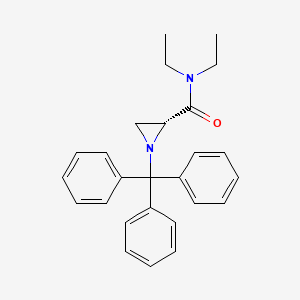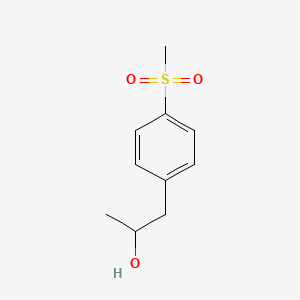
Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a carbamate moiety. It is often used in various chemical reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxypropylamine and methyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is typically catalyzed by a base such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control of reaction conditions, leading to more efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is a carbonyl derivative of the original compound.
Reduction: The major product is an amine derivative.
Substitution: The major products are various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate group. The hydroxypropyl group can participate in hydrogen bonding, stabilizing the compound in various environments .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Phenyl carbamate
- Benzyl carbamate
- Ethyl (4-aminophenyl)carbamate
Uniqueness
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxypropyl group, and a methyl group. This combination provides a balance of steric hindrance, stability, and reactivity that is not found in other carbamates. The presence of the hydroxypropyl group also allows for additional hydrogen bonding interactions, making it useful in a wider range of applications .
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1 |
Clave InChI |
ROQKPIPQWREQCV-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CN(C)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC(CN(C)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



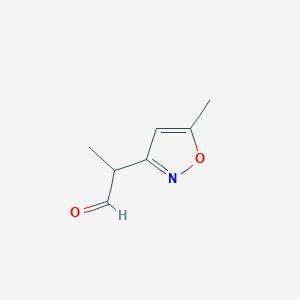


![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
